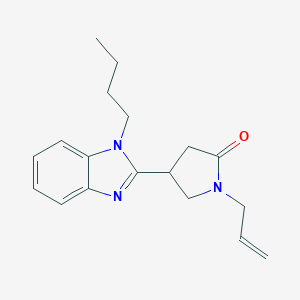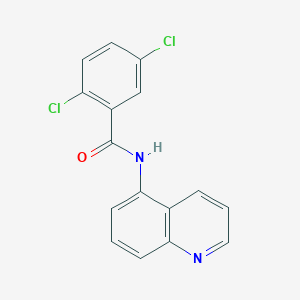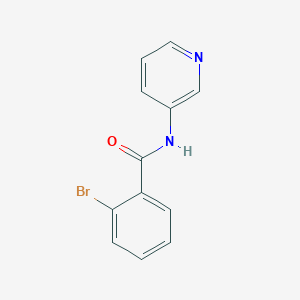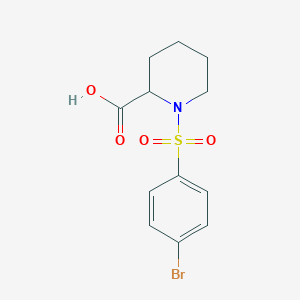
1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. It is a heterocyclic compound that contains a pyrrolidinone ring, a benzimidazole ring, and an allyl group. In
Scientific Research Applications
1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has been found to have potential applications in the field of medicine. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its antimicrobial properties, as it has been shown to be effective against a range of bacterial and fungal strains. Additionally, it has been studied for its anti-inflammatory properties and its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth, microbial growth, and inflammation. It may also act as an antioxidant, protecting cells from damage caused by free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone in lab experiments is its potential as a multi-targeted agent, as it has been shown to have activity against cancer cells, bacteria, fungi, and inflammation. Additionally, it has been shown to have low toxicity in vitro. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone. One direction is to further investigate its potential as an anticancer agent, particularly in vivo studies. Another direction is to explore its potential as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, more research is needed to understand its mechanism of action and to identify potential targets for drug development. Finally, further studies are needed to determine the optimal dosage and administration of this compound for potential therapeutic use.
Synthesis Methods
The synthesis of 1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone involves the reaction between 1-butyl-1H-benzimidazole-2-carbaldehyde and N-allylpyrrolidin-2-one in the presence of a catalyst. The reaction proceeds through a condensation reaction, which forms the pyrrolidinone ring and the benzimidazole ring. The allyl group is introduced through an allylation reaction.
properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-3-5-11-21-16-9-7-6-8-15(16)19-18(21)14-12-17(22)20(13-14)10-4-2/h4,6-9,14H,2-3,5,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYJRLBIFGKNIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-methoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B362255.png)
![6-(4-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362257.png)
![9-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-but-2-ynyl}-9H-fluoren-9-ol](/img/structure/B362268.png)


![6-(4-Methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362285.png)

![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)
![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
![2-[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B362332.png)